molecular formula C14H9BrClN5O B11162365 N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11162365
M. Wt: 378.61 g/mol
InChI Key: FEIZKCLOPSTEBM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a tetrazolyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with 4-chloro-2-nitrobenzoic acid to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with sodium azide to introduce the tetrazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the bromine, chlorine, and tetrazole groups on the benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H9BrClN5O

Molecular Weight

378.61 g/mol

IUPAC Name

N-(4-bromophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9BrClN5O/c15-9-1-4-11(5-2-9)18-14(22)12-6-3-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

FEIZKCLOPSTEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Br

Origin of Product

United States

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